2,6-bis(4-tolyl)-9H-purine
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Overview
Description
2,6-bis(4-tolyl)-9H-purine is a synthetic organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-tolyl)-9H-purine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-tolyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tolyl groups can be replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction can produce a dihydro derivative.
Scientific Research Applications
2,6-bis(4-tolyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,6-bis(4-tolyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methylphenyl)-9H-purine: Similar structure with methyl groups instead of tolyl groups.
2,6-bis(4-phenyl)-9H-purine: Similar structure with phenyl groups instead of tolyl groups.
Uniqueness
2,6-bis(4-tolyl)-9H-purine is unique due to the presence of the tolyl groups, which can influence its chemical reactivity and potential applications. The tolyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H16N4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)-7H-purine |
InChI |
InChI=1S/C19H16N4/c1-12-3-7-14(8-4-12)16-17-19(21-11-20-17)23-18(22-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21,22,23) |
InChI Key |
DEIRTPFLGXETKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)C)N=CN3 |
Origin of Product |
United States |
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